Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate
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Overview
Description
tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: is a complex organic compound with a unique structure that includes an oxazolidine ring, a methoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: This step involves the methoxylation of the intermediate compound, often using methanol and a suitable catalyst.
Formation of the tert-Butyl Ester: This is usually done by esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. For example, the oxazolidine ring can interact with enzymes, altering their activity. The methoxy and tert-butyl groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: can be compared with similar compounds such as:
tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an oxazolidine ring, which can affect its reactivity and applications.
tert-Butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate:
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3 |
InChI Key |
YSNYRLFAMVTFTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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